Home > Products > Screening Compounds P66076 > DBCO-Val-Cit-PABC-PNP
DBCO-Val-Cit-PABC-PNP -

DBCO-Val-Cit-PABC-PNP

Catalog Number: EVT-8236176
CAS Number:
Molecular Formula: C46H49N7O10
Molecular Weight: 859.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DBCO-Val-Cit-PABC-PNP is a specialized compound used primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound integrates a dibenzocyclooctyne (DBCO) moiety, which facilitates strain-promoted alkyne-azide cycloaddition reactions, making it a versatile tool in bioconjugation chemistry. The Val-Cit dipeptide segment is specifically designed to be cleaved by cathepsin B, an enzyme predominantly found in lysosomes, ensuring targeted release of drug payloads within cancer cells.

Source and Classification

DBCO-Val-Cit-PABC-PNP is classified under peptide-based linkers and is particularly relevant in the field of medicinal chemistry. It serves as a critical component in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells while minimizing damage to healthy tissues. The compound's structure allows for efficient conjugation to antibodies or other biomolecules, enhancing the therapeutic efficacy of the resultant conjugates.

Synthesis Analysis

Methods and Technical Details

The synthesis of DBCO-Val-Cit-PABC-PNP involves several key steps:

  1. Preparation of Valine-Citrulline Dipeptide: This initial step involves the coupling of valine and citrulline amino acids to form the dipeptide.
  2. Linkage to p-Aminobenzyl Carbamate: The dipeptide is then reacted with p-aminobenzyl alcohol through a carbamate bond formation, creating an intermediate that retains the necessary functional groups for further reactions.
  3. Formation of DBCO Moiety: The dibenzocyclooctyne group is introduced, which is essential for subsequent click chemistry applications.

Recent methodologies have improved yields and reproducibility, allowing for the synthesis of DBCO-Val-Cit-PABC-PNP with high purity and efficiency .

Molecular Structure Analysis

Structure and Data

DBCO-Val-Cit-PABC-PNP has a complex molecular structure characterized by multiple functional groups that facilitate its role as a linker. The molecular formula is C35H43N7O11C_{35}H_{43}N_{7}O_{11} with a molecular weight of approximately 737.76 g/mol. The structure includes:

  • A dibenzocyclooctyne moiety for click chemistry.
  • A valine-citrulline dipeptide that is cleavable by cathepsin B.
  • A p-aminobenzyl carbamate group that allows for conjugation with various drug payloads.

The compound's structural integrity is crucial for its function in targeted drug delivery systems.

Chemical Reactions Analysis

Reactions and Technical Details

DBCO-Val-Cit-PABC-PNP participates in various chemical reactions:

  1. Substitution Reactions: The benzylic alcohol group can undergo substitution with different drug payloads, allowing for customization based on therapeutic needs.
  2. Click Chemistry: The DBCO moiety enables strain-promoted alkyne-azide cycloaddition reactions without requiring copper catalysts, making it highly efficient under mild conditions .

These reactions are pivotal in developing ADCs, where the active drug is linked to antibodies through this compound.

Mechanism of Action

Process and Data

The mechanism of action for DBCO-Val-Cit-PABC-PNP involves its role as a linker in ADCs:

  1. Binding to Target Antigen: Upon administration, the ADC binds to specific antigens expressed on cancer cell surfaces.
  2. Internalization: This binding leads to internalization of the ADC-antigen complex into the cancer cell.
  3. Cleavage and Drug Release: Inside the lysosome, cathepsin B cleaves the valine-citrulline bond, releasing the cytotoxic drug payload directly into the cell, thereby exerting its therapeutic effects .

This targeted delivery mechanism minimizes systemic toxicity while maximizing therapeutic impact.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DBCO-Val-Cit-PABC-PNP exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Density: Approximately 1.3±0.11.3\pm 0.1 g/cm³
  • Boiling Point: 1034.5±65.01034.5\pm 65.0 °C at 760 mmHg
  • Flash Point: 579.4±34.3579.4\pm 34.3 °C
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 3710037-100 mg/mL .

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

DBCO-Val-Cit-PABC-PNP has extensive applications across various scientific fields:

  • Chemistry: Used as a linker in click chemistry for synthesizing complex molecular structures.
  • Biology: Facilitates the development of bioconjugates for imaging and diagnostic purposes.
  • Medicine: Integral in creating ADCs for targeted cancer therapies, enhancing drug delivery efficiency while reducing side effects.
  • Industry: Employed in biopharmaceutical production and advanced drug delivery systems .
Introduction to Targeted Drug Delivery Systems

Role of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a transformative approach in oncology, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. Central to their efficacy are cleavable linkers, which ensure stable circulation in vivo while enabling precise payload release at target sites. The linker DBCO-Val-Cit-PABC-PNP exemplifies this technology, integrating multiple functional components:

  • Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), facilitating conjugation to azide-functionalized antibodies without metal catalysts [1] [9].
  • Valine-Citrulline (Val-Cit) dipeptide: Serves as a protease-cleavable substrate for cathepsin B, a lysosomal enzyme overexpressed in tumor cells [6] [8].
  • para-Aminobenzylcarbamoyl (PABC) spacer: Functions as a self-immolative unit. Upon enzymatic cleavage of Val-Cit, it undergoes 1,6-elimination to release the active payload tracelessly [6] [8].
  • p-Nitrophenyl (PNP) ester: Reacts with amine groups on payloads (e.g., microtubule inhibitors), forming stable amide bonds during conjugation [4] [9].

Table 1: Functional Components of DBCO-Val-Cit-PABC-PNP

ComponentChemical RoleBiological Function
DBCOBioorthogonal handleEnables SPAAC "click" conjugation to azide-modified antibodies
Val-Cit dipeptideProtease substrateCathepsin B-mediated cleavage in lysosomes
PABC spacerSelf-immolative linker1,6-Elimination after cleavage, enabling traceless payload release
PNP esterActivated carbonylCovalent attachment to amine-containing cytotoxic payloads

This architecture addresses key ADC challenges:

  • Stability-Specificity Balance: The Val-Cit linker remains intact in plasma but is selectively cleaved by cathepsin B within tumor lysosomes, minimizing off-target toxicity [6] [8].
  • Controlled Drug Release: Cathepsin B hydrolyzes the amide bond between Val and Cit, triggering spontaneous PABC fragmentation and payload liberation (e.g., monomethyl auristatin E) [6].
  • Efficient Conjugation: DBCO-azide cycloaddition achieves >95% conjugation efficiency, outperforming traditional methods like maleimide-thiol chemistry [9].

Table 2: Key Attributes of DBCO-Val-Cit-PABC-PNP in ADC Design

AttributeSignificance
Molecular Weight859.92 g/mol [1] [3]
Solubility>100 mg/mL in dimethyl sulfoxide [1]
Cleavage TriggerCathepsin B (lysosomal protease)
Release MechanismEnzymatic hydrolysis → 1,6-elimination → payload diffusion [6] [8]
Conjugation ChemistryBioorthogonal SPAAC with azides; PNP ester-amine coupling [4] [9]

Evolution of Dipeptide-Based Linkers in Precision Medicine

The development of dipeptide linkers reflects a paradigm shift toward enzyme-responsive drug delivery. Early peptide linkers (e.g., Gly-Phe-Leu-Gly) faced limitations such as aggregation and slow cleavage kinetics [8]. The Val-Cit-PABC motif emerged as a superior alternative due to:

  • Enhanced Cathepsin B Specificity: Val-Cit is hydrolyzed 50× faster than older dipeptides like Phe-Lys, accelerating payload release in target cells [8].
  • Reduced Aggregation: Shorter dipeptide chains minimize hydrophobic interactions between ADC components, improving solubility and pharmacokinetics [8].
  • Clinical Validation: Val-Cit linkers are utilized in FDA-approved ADCs (e.g., Brentuximab vedotin), demonstrating their therapeutic robustness [8].

DBCO-Val-Cit-PABC-PNP further optimizes this design by incorporating:

  • Bioorthogonal DBCO Chemistry: Unlike classical heterobifunctional linkers (e.g., maleimide-PEG-Val-Cit), DBCO enables conjugation without cytotoxic copper catalysts, preserving antibody integrity [4] [9].
  • PEG-Less Architecture: Despite lacking polyethylene glycol, the PABC spacer maintains aqueous solubility via its aromatic amine group, simplifying molecular complexity [6].
  • Structural Modularity: Variations like DBCO-PEG₄-Val-Cit-PAB-PNP incorporate polyethylene glycol to enhance solubility, while DBCO-C₄-Val-Cit-PABC-PNP uses alkyl chains to fine-tune hydrophobicity [4] [6].

Table 3: Evolution of Dipeptide Linker Technologies

GenerationExample LinkerAdvantagesLimitations
First-GenerationGly-Phe-Leu-GlyEnzyme-cleavableSlow cleavage; aggregation-prone
Second-GenerationVal-Cit-PABCRapid cathepsin B cleavage; improved stabilityRequires functionalized antibodies
Third-GenerationDBCO-Val-Cit-PABC-PNPCopper-free conjugation; traceless releaseHigher synthetic complexity

Current research focuses on augmenting Val-Cit linkers for diverse therapeutic scenarios:

  • Combinatorial Payload Delivery: DBCO-Val-Cit-PABC-PNP enables dual-warhead ADCs by conjugating cytotoxic agents and immunomodulators via orthogonal chemistries [6].
  • Beyond Oncology: Applications in immunotherapy (e.g., tumor-targeted cytokine delivery) and gene therapy (siRNA conjugates) exploit cathepsin B overexpression in inflammatory microenvironments [6].
  • Synthetic Refinements: Hybrid linkers like DBCO-PEG₈-Val-Cit-PAB-PNP use extended PEG spacers to optimize solubility and in vivo biodistribution [5].

The trajectory of dipeptide linkers underscores their critical role in advancing precision medicine, with DBCO-Val-Cit-PABC-PNP epitomizing innovations that enhance targeting fidelity and therapeutic efficacy.

Properties

Product Name

DBCO-Val-Cit-PABC-PNP

IUPAC Name

[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C46H49N7O10

Molecular Weight

859.9 g/mol

InChI

InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1

InChI Key

RJGJTFMRBABKDS-VZZHGAMSSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.